What are the properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?
What are the properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its structure incorporates a benzamide moiety and a pinacol boronic ester group, making it a valuable building block for the construction of complex organic molecules through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics and functional materials. While specific experimental data for this exact compound is not extensively published, this guide consolidates available information and provides context based on closely related structures.
Chemical and Physical Properties
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a solid at room temperature. Its core structure consists of a benzene ring substituted with a carboxamide group (-CONH₂) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This latter functional group is a stable, cyclic boronic ester that serves as a key reactive handle in organic synthesis.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 179117-44-3 | |
| Molecular Formula | C₁₃H₁₈BNO₃ | |
| Molecular Weight | 247.10 g/mol | |
| Appearance | Solid | |
| InChI | 1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h5-8H,1-4H3,(H2,15,16) | |
| SMILES | O=C(N)C1=CC=C(B2OC(C)(C)C(C)(C)O2)C=C1 |
Table 2: Safety Information
| Hazard Statement | GHS Pictogram | Signal Word | Precautionary Statements |
| H302: Harmful if swallowed | GHS07 | Warning | P264, P270, P301 + P312, P501 |
Synthesis and Reactivity
The primary utility of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide lies in its reactivity as a coupling partner in the Suzuki-Miyaura reaction. The pinacolborane group readily undergoes transmetalation with a palladium catalyst, enabling the formation of a new carbon-carbon bond with an appropriate aryl or vinyl halide or triflate.
General Synthesis of Aryl Pinacol Boronic Esters
Experimental Workflow: General Synthesis of Aryl Pinacol Boronic Esters
Caption: General workflow for the synthesis of aryl pinacol boronic esters.
Suzuki-Miyaura Cross-Coupling Reaction
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an ideal substrate for Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of biaryl and heteroaryl benzamide derivatives. These products are of high interest in drug discovery and materials science.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling Reaction
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Medicinal Chemistry
The benzamide functional group is a common motif in a wide range of biologically active compounds. The ability to readily introduce this moiety into complex molecular scaffolds via the pinacol boronic ester makes 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide a valuable tool for medicinal chemists.
Intermediate for Kinase Inhibitors
A closely related compound, N-pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1][2]dioxaborolan-2-yl)-benzamide, is a known intermediate in the synthesis of Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain types of cancer.[3] This highlights the utility of the 4-(pinacolatoboronyl)benzamide core in the construction of potent enzyme inhibitors.
Component of PROTACs
Derivatives of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide have been utilized as linkers in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The benzamide portion can be functionalized to connect the two active ends of the PROTAC molecule.
Conceptual Relationship: Role in PROTAC Assembly
Caption: Conceptual role of the benzamide derivative in PROTAC formation.
Conclusion
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its utility is primarily derived from its ability to participate in Suzuki-Miyaura cross-coupling reactions, allowing for the efficient synthesis of complex benzamide-containing molecules. While detailed characterization and specific biological activity data for this compound are not extensively documented in publicly available literature, its structural motifs and the applications of its derivatives strongly suggest its continued importance as a versatile building block for the development of novel pharmaceuticals and functional organic materials. Further research into the specific properties and reactivity of this compound is warranted to fully exploit its synthetic potential.
References
- 1. N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide CAS#: 1383385-64-5 [m.chemicalbook.com]
- 2. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide | 1383385-64-5 [chemicalbook.com]
